3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
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Overview
Description
3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, a piperazine ring, and a difluoromethyl-substituted pyrimidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate leaving group.
Attachment of the Pyrimidine Moiety: The difluoromethyl-substituted pyrimidine is synthesized separately and then coupled with the piperazine-benzothiazole intermediate through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethyl group or the pyrimidine ring, potentially altering the electronic properties of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield benzothiazole sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. The difluoromethyl group and the pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiazole core may also play a role in binding to biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 6-(difluoromethyl)-2-(piperazin-1-yl)pyrimidin-4-ol hydrochloride
- 4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine
Uniqueness
Compared to similar compounds, 3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide stands out due to its unique combination of a benzothiazole core, a piperazine ring, and a difluoromethyl-substituted pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O2S/c1-11-20-13(16(18)19)10-15(21-11)23-6-8-24(9-7-23)17-12-4-2-3-5-14(12)27(25,26)22-17/h2-5,10,16H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQFLVKINKSSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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